molecular formula C16H21NO3 B1215878 Dihydro-beta-erythroidine CAS No. 23255-54-1

Dihydro-beta-erythroidine

Cat. No.: B1215878
CAS No.: 23255-54-1
M. Wt: 275.34 g/mol
InChI Key: ALSKYCOJJPXPFS-BBRMVZONSA-N
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Description

Dihydro-Beta-erythroidine is a member of the Erythrina alkaloids and is known for its role as a competitive nicotinic acetylcholine receptor antagonist. It has moderate selectivity for the neuronal alpha-4 receptor subunit and is used in various pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro-Beta-erythroidine can be synthesized through the hydrogenation of Beta-erythroidine. The process involves the reduction of the double bonds in Beta-erythroidine using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the double bonds without affecting other functional groups .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and palladium catalysts to achieve efficient and high-yield production. The product is then purified using standard chromatographic techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dihydro-Beta-erythroidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydro-Beta-erythroidine has several scientific research applications:

Mechanism of Action

Dihydro-Beta-erythroidine exerts its effects by competitively inhibiting nicotinic acetylcholine receptors. It binds to the receptor sites, preventing acetylcholine from activating the receptors. This blockade results in the suppression of cholinergic neurotransmission, which can modulate various physiological responses, including muscle contraction and neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-Beta-erythroidine is unique due to its moderate selectivity for the neuronal alpha-4 receptor subunit and its ability to antagonize the behavioral effects of nicotine. Its specific binding properties and pharmacological profile make it a valuable tool in studying nicotinic acetylcholine receptors and their role in various physiological processes .

Properties

CAS No.

23255-54-1

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one

InChI

InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1

InChI Key

ALSKYCOJJPXPFS-BBRMVZONSA-N

Isomeric SMILES

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4

SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4

Synonyms

eta Erythroidine, Dihydro
Dihydro beta Erythroidine
Dihydro-beta-Erythroidine
Erythroidine, Dihydro beta

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-beta-erythroidine
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Dihydro-beta-erythroidine
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Dihydro-beta-erythroidine
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Dihydro-beta-erythroidine
Reactant of Route 5
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Dihydro-beta-erythroidine
Reactant of Route 6
Dihydro-beta-erythroidine

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